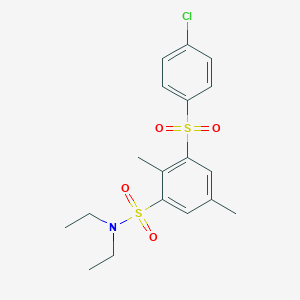
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone, also known as DBM-TSIN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several potential applications in scientific research. One such application is in the field of cancer research, where 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is not fully understood, but it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for research involving 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone. One potential direction is the development of more efficient synthesis methods that can produce 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone may help overcome some of the current limitations associated with its use in lab experiments.
Synthesemethoden
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with p-toluenesulfonic acid, followed by the addition of dibenzoylmethane and ammonium acetate. The resulting product is then purified through recrystallization to obtain 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in its pure form.
Eigenschaften
Produktname |
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone |
|---|---|
Molekularformel |
C32H23NO5S |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
(NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28- |
InChI-Schlüssel |
WDBJRCLNRQPSBH-MDVFONAFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)


![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)


